The Bifunctional Linchpin: 4-Bromopyridine-2,6-dicarbaldehyde
The Bifunctional Linchpin: 4-Bromopyridine-2,6-dicarbaldehyde
The following technical guide details the properties, synthesis, and applications of 4-Bromopyridine-2,6-dicarbaldehyde, structured for researchers in supramolecular chemistry and drug discovery.
CAS Number: 128184-01-0 Technical Classification: Pyridine Scaffold / Heterocyclic Building Block
Executive Summary
4-Bromopyridine-2,6-dicarbaldehyde is a critical "linchpin" intermediate in modern organic synthesis. Its structural value lies in its orthogonal reactivity :
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The C2/C6 Aldehydes: Serve as "pincers" for condensation reactions (Schiff base formation, Knoevenagel condensation) to generate tridentate ligands like terpyridines or macrocyclic cages.
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The C4 Bromine: Acts as a deactivated handle for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of optical or electronic payloads after the primary scaffold is assembled.
This guide provides a validated synthetic route, stability data, and application workflows for integrating this molecule into Covalent Organic Frameworks (COFs) and metallo-supramolecular architectures.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 4-Bromopyridine-2,6-dicarbaldehyde |
| Molecular Formula | C₇H₄BrNO₂ |
| Molecular Weight | 214.02 g/mol |
| Appearance | Pale yellow to yellow powder |
| Solubility | Soluble in DCM, CHCl₃, THF, hot 1,4-dioxane; Insoluble in water |
| Melting Point | >120 °C (Decomposition often observed prior to distinct melt) |
| Storage | Inert atmosphere (Argon/N₂), 2–8°C. Aldehydes are prone to air oxidation. |
| Hazards (GHS) | H301 (Toxic if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.) |
Validated Synthetic Protocol
While direct oxidation of 4-bromo-2,6-lutidine is theoretically possible, it often suffers from low yields and over-oxidation. The "Ester-Redox" Route is the industry standard for high-purity synthesis, ensuring the integrity of the C4-Bromine bond while precisely establishing the aldehyde groups.
The "Ester-Redox" Workflow
Mechanism: 4-Chelidamic acid → Bromination → Esterification → Reduction to Diol → Selective Oxidation to Dialdehyde.
Figure 1: The stepwise synthesis ensures high fidelity of the aldehyde groups without compromising the halogen handle.
Detailed Experimental Procedure (Step 4 Focus)
Context: Steps 1-3 yield the precursor (4-bromopyridine-2,6-diyl)dimethanol . The final oxidation is the most critical step.
Reagents:
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(4-Bromopyridine-2,6-diyl)dimethanol (1.0 eq)
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Selenium Dioxide (SeO₂, 2.0–2.5 eq)
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1,4-Dioxane (Anhydrous)
Protocol:
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Setup: In a flame-dried round-bottom flask equipped with a condenser, suspend the diol precursor in 1,4-dioxane (approx. 0.1 M concentration).[1]
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Addition: Add Selenium Dioxide (SeO₂) in a single portion.
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Reaction: Heat the mixture to 100°C (reflux) under an inert atmosphere (N₂) for 12–16 hours. The solution will turn dark as selenium metal precipitates (black solid).
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Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove the black selenium byproduct. Wash the pad with fresh dioxane or DCM.
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Purification: Concentrate the filtrate under reduced pressure. The crude residue is typically purified via flash column chromatography (Silica gel, DCM/MeOH gradient or Hexane/EtOAc) to yield the yellow solid product.
Critical Note: SeO₂ is toxic. All operations must be performed in a fume hood. Ensure the diol is fully dry before oxidation to prevent over-oxidation to the carboxylic acid.
Reactivity & Applications
The molecule's power lies in its ability to undergo divergent synthesis.
A. Pathway 1: Terpyridine Synthesis (The Kröhnke Motif)
The dialdehyde reacts with 2-acetylpyridine derivatives (via Claisen-Schmidt condensation) to form 4'-substituted-2,2':6',2''-terpyridines .
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Significance: This creates a tridentate ligand with a reactive Bromine at the back of the metal binding site, ideal for attaching the complex to surfaces or polymers.
B. Pathway 2: Covalent Organic Frameworks (COFs) & Cages
The aldehyde groups react with poly-amines (e.g., triaminobenzene) to form imine-linked (C=N) porous networks.
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Example: Reaction with 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline yields photo-responsive COFs where the bromine can be later substituted to tune pore size.
Figure 2: Divergent reactivity map showing the orthogonal utility of the aldehyde and bromine functionalities.[2]
Handling & Safety Protocols (Self-Validating System)
To ensure experimental success and safety, adhere to this checklist:
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Aldehyde Integrity Check: Before use, run a ¹H NMR. The aldehyde proton (–CHO) should appear as a singlet around 10.1–10.2 ppm . If a broad peak at 12+ ppm is visible, the sample has oxidized to the carboxylic acid and requires repurification.
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Selenium Disposal: If synthesizing via the SeO₂ route, the black selenium byproduct is hazardous. It should be stored in a dedicated waste container and not mixed with general organic solid waste.
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Storage: Store under Argon at 4°C. The bromine bond is photolabile over long periods; keep in amber vials.
References
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Nature Communications (2023). Light-driven self-assembly of spiropyran-functionalized covalent organic framework.[2] (Describes the synthesis of the dialdehyde from the diol for COF preparation).
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Heidelberg University Dissertation (2019). Accessing chemically robust amide cages via the Pinnick oxidation. (Provides detailed experimental conditions for the SeO₂ oxidation in 1,4-dioxane).
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Royal Society of Chemistry (2014). Synthesis and characterization of metallo-supramolecular polymers. (Details the precursor synthesis of 4-bromopyridine-2,6-dicarboxylic acid esters).
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PubChem Compound Summary. 4-Bromopyridine-2,6-dicarbaldehyde (CID 21779137).
